molecular formula C11H13ClFNO B1451433 3-(2-Chloro-4-fluorophenoxy)piperidine CAS No. 946680-99-5

3-(2-Chloro-4-fluorophenoxy)piperidine

Cat. No. B1451433
CAS RN: 946680-99-5
M. Wt: 229.68 g/mol
InChI Key: RXOAMMSCBMWHSC-UHFFFAOYSA-N
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Description

“3-(2-Chloro-4-fluorophenoxy)piperidine” is a chemical compound with the molecular formula C11H13ClFNO . It has a molecular weight of 229.68 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-(2-Chloro-4-fluorophenoxy)piperidine” is 1S/C11H13ClFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 . The SMILES string is C1CC(CNC1)OC2=C(C=C(C=C2)F)Cl .

Scientific Research Applications

Drug Discovery and Development

3-(2-Chloro-4-fluorophenoxy)piperidine: is a compound that can be utilized in the early stages of drug discovery. Its structure is amenable to modifications that can lead to the development of new pharmacologically active molecules. For instance, its piperidine ring is a common motif in many drugs and can serve as a scaffold for designing compounds with potential analgesic or antipsychotic properties .

Cancer Research

In cancer research, compounds like 3-(2-Chloro-4-fluorophenoxy)piperidine are explored for their ability to induce apoptosis in cancer cells. They can affect mitochondrial membrane potential and trigger the release of cytochrome c, leading to the activation of caspase systems and the induction of apoptosis . This pathway is crucial for developing new anticancer therapies.

Safety and Hazards

The safety information available indicates that “3-(2-Chloro-4-fluorophenoxy)piperidine” may be harmful to aquatic life with long-lasting effects . It’s classified as Aquatic Acute 1 and Aquatic Chronic 1 . The safety pictograms include GHS09, and the hazard statements include H410 . The precautionary statements include P273, P391, and P501 .

properties

IUPAC Name

3-(2-chloro-4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOAMMSCBMWHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663018
Record name 3-(2-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-fluorophenoxy)piperidine

CAS RN

946680-99-5
Record name 3-(2-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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